molecular formula C16H11BrN6O B2681210 1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 1024232-73-2

1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2681210
CAS No.: 1024232-73-2
M. Wt: 383.209
InChI Key: RGXYLDYWCDVDCE-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and an imidazole ring . Pyrazole derivatives are known to possess a wide range of pharmacological activities . Imidazole is a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of similar compounds often involves intra-molecular interactions that stabilize the molecule . For example, an intra-molecular N-H⋯O interaction can generate a ring, which stabilizes the enamine-keto form of the compound .

Scientific Research Applications

Geometrical Isomer Analysis

A study explored the existence of geometrical isomers (cis- and trans-) of a related pyrazoline derivative, emphasizing the importance of understanding the structural variations and behaviors of such compounds in different mediums (Mati et al., 2012).

Antioxidant and Antimicrobial Activities

Research on derivatives of 1H-imidazole-4,5-dicarbonitrile, similar to the compound , highlighted their potential antioxidant and antimicrobial activities. This suggests potential applications in addressing oxidative stress and microbial infections (Bassyouni et al., 2012).

Novel Synthesis Approaches

A study focused on the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which could be relevant for the synthesis and exploration of the compound (El‐Dean et al., 2018).

Water-Mediated Synthesis

Investigations into the aqueous synthesis of imidazo[1,2-a]pyrazines, related to the compound of interest, revealed efficient methods that avoid the need for deliberate catalyst addition, suggesting greener and more sustainable synthesis pathways (Mohan et al., 2013).

Potential for Corrosion Inhibition

Research into the corrosion inhibition properties of pyrazole derivatives, closely related to the compound , points to possible applications in protecting materials from corrosion, especially in acidic environments (Hameed et al., 2020).

Antimicrobial and Docking Studies

Further studies on pyrazole-imidazole-triazole hybrids indicate significant antimicrobial activities and the potential for molecular docking, which could be relevant for drug design and development related to the compound in focus (Punia et al., 2021).

Properties

IUPAC Name

1-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN6O/c1-21-14(9-22-10-20-12(7-18)13(22)8-19)15(17)16(24)23(21)11-5-3-2-4-6-11/h2-6,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXYLDYWCDVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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